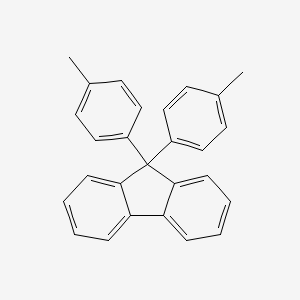

9,9-Di-p-tolyl-9H-fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,9-bis(4-methylphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZDANJGUJGWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633427 | |

| Record name | 9,9-Bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54941-50-3 | |

| Record name | 9,9-Bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 9,9-Disubstituted Fluorene Derivatives

Abstract

Fluorene derivatives, a class of polycyclic aromatic hydrocarbons, have garnered significant attention across diverse scientific fields, including materials science and medicinal chemistry.[1][2] Their rigid, planar scaffold allows for extensive functionalization, particularly at the C9 position, leading to a vast chemical space for exploration.[1][3] This guide provides a comprehensive technical overview of the crystal structure of 9,9-disubstituted fluorene derivatives. We will delve into the principles of crystal structure determination, analyze the profound impact of C9 substituents on molecular packing, and explore the critical relationship between crystal structure and the resultant physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this important class of molecules.

Introduction to Fluorene and the Significance of C9-Disubstitution

1.1 The Fluorene Moiety: A Versatile Scaffold

Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[2][4] This tricyclic system provides a rigid and planar backbone that is highly amenable to chemical modification.[1][3] The inherent properties of the fluorene core, such as good thermal stability and high photoluminescence efficiency, make it a promising candidate for various applications.[5]

1.2 The Critical Role of the C9 Position

The methylene bridge at the 9-position of the fluorene skeleton is particularly reactive.[6][7] This reactivity makes it a prime site for functionalization. However, it can also be susceptible to oxidation, which can be detrimental to the long-term stability of fluorene-based materials. To mitigate this, the C9 position is often occupied by two substituents.[6][7]

1.3 9,9-Disubstitution: Tailoring Properties through Molecular Design

The introduction of two substituents at the C9 position serves several crucial purposes. Firstly, it enhances the stability of the fluorene core.[6][7] Secondly, and more importantly, the nature of these substituents provides a powerful means to modulate the molecule's steric and electronic properties. This, in turn, dictates how the molecules pack in the solid state, profoundly influencing the bulk properties of the material. By carefully selecting the C9 substituents, researchers can fine-tune properties such as solubility, charge transport, and light emission characteristics.[5][8][9][10]

The Science of Crystal Structure Determination

The three-dimensional arrangement of molecules in a crystal is fundamental to understanding a material's properties.[11] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this atomic-level architecture.[11][12][13]

2.1 Principles of Crystallization for Organic Molecules

The journey from a synthesized molecule to a determined crystal structure begins with the growth of a high-quality single crystal.[11][14] This is often the most challenging step in the process.[11] The primary goal is to slowly bring a supersaturated solution to a state of minimum solubility, allowing for the ordered formation of a crystalline lattice.[14]

Common techniques for growing single crystals of organic molecules like fluorene derivatives include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[15]

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[15]

-

Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[15]

2.2 Protocol: Single Crystal Growth by Slow Evaporation

This protocol provides a generalized procedure for a common and effective crystallization technique.

-

Solvent Selection: Choose a solvent or solvent system in which the fluorene derivative has moderate solubility. The ideal solvent will allow for the slow formation of well-ordered crystals.

-

Solution Preparation: Prepare a nearly saturated solution of the purified fluorene derivative in the chosen solvent at room temperature. Ensure the compound is fully dissolved.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallizing dish or vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the container with a lid or parafilm that has been pierced with a few small holes. This slows the rate of evaporation, which is crucial for the growth of large, high-quality crystals.[15]

-

Incubation: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and wash them with a small amount of a solvent in which they are poorly soluble.

2.3 Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional structure of a crystalline material at the atomic level.[13][16] The process involves irradiating a single crystal with a monochromatic X-ray beam.[11][16] The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern of spots.[11][12] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[11][17]

2.4 Workflow: From Crystal to Structure

The process of determining a crystal structure via SC-XRD follows a well-defined workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Analysis of Crystal Packing in 9,9-Disubstituted Fluorenes

The manner in which molecules arrange themselves in the solid state, known as crystal packing, is governed by a delicate balance of intermolecular interactions.[18] These interactions, though weak individually, collectively determine the final crystal structure.

3.1 The Influence of Substituents on Packing

The size, shape, and electronic nature of the substituents at the C9 position have a profound impact on the crystal packing of fluorene derivatives. For instance, bulky alkyl groups will lead to different packing arrangements compared to planar aromatic groups or functional groups capable of hydrogen bonding.[19]

A recent study on 9,9-disubstituted fluorenes bearing methyl, hydroxymethyl, or pyridinylmethyl groups highlighted these differences.[6][7] The non-polar 9,9-dimethyl-9H-fluorene primarily exhibits weak C-H···π interactions.[6][7] In contrast, the 9,9-bis(hydroxymethyl)-9H-fluorene structure is dominated by strong intermolecular O-H···O hydrogen bonds.[6][7] The presence of pyridinylmethyl groups introduces the possibility of C-H···N interactions.[6]

3.2 Common Intermolecular Interactions

The crystal structures of 9,9-disubstituted fluorene derivatives are stabilized by a variety of non-covalent interactions:[20][21]

-

Van der Waals Forces: Ubiquitous, weak forces that arise from temporary fluctuations in electron density.[20]

-

π-π Stacking: Attractive interactions between the aromatic rings of adjacent fluorene cores. The geometry of this stacking (e.g., face-to-face vs. offset) influences electronic coupling.

-

C-H···π Interactions: Interactions between a C-H bond and the electron cloud of a nearby aromatic ring.

-

Hydrogen Bonding: Stronger, directional interactions that occur when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and is attracted to another electronegative atom.

The Cambridge Structural Database (CSD) is an invaluable resource for studying these non-covalent interactions across a vast number of experimentally determined crystal structures.[22][23]

3.3 Polymorphism: The Same Molecule, Different Structures

Polymorphism is the ability of a compound to exist in more than one crystalline form.[24][25] These different crystal structures, or polymorphs, can exhibit significantly different physical and chemical properties, including solubility, stability, and melting point.[24] The formation of a particular polymorph is often dependent on crystallization conditions such as solvent, temperature, and rate of cooling.[25][26] Understanding and controlling polymorphism is especially critical in the pharmaceutical industry, where different polymorphs of an active pharmaceutical ingredient can have different bioavailabilities.[24]

Caption: The formation of different polymorphs from a single molecule.

Structure-Property Relationships

The link between the crystal structure of a material and its macroscopic properties is a cornerstone of materials science and drug development.

4.1 Impact on Optoelectronic Properties

In the context of organic electronics, such as Organic Light-Emitting Diodes (OLEDs), the crystal packing of fluorene derivatives is paramount.[5] The spatial arrangement of molecules in the solid state directly influences:

-

Charge Carrier Mobility: The efficiency of electron and hole transport through the material is highly dependent on the degree of intermolecular electronic coupling. This coupling is maximized by close π-π stacking distances.[18]

-

Photoluminescence Quantum Yield: The efficiency of light emission can be affected by aggregation-induced quenching or enhancement effects, which are dictated by the packing arrangement.[5]

-

Emission Color: Intermolecular interactions in the solid state can lead to the formation of excimers or exciplexes, resulting in red-shifted emission compared to the isolated molecule in solution.[5]

Table 1: Influence of C9-Substituents on Crystal Packing and Properties

| 9,9-Substituent Type | Dominant Intermolecular Interactions | Expected Impact on Crystal Packing | Potential Application |

| Small, Non-polar Alkyl | van der Waals, C-H···π | Can lead to herringbone or offset π-stacked structures. | Blue emitters in OLEDs[8] |

| Bulky, Non-polar Alkyl | van der Waals | May disrupt π-π stacking, leading to amorphous films. | Solution-processable OLEDs |

| Aromatic (e.g., Phenyl) | π-π stacking, C-H···π | Promotes ordered packing and good electronic coupling. | High-mobility charge transport materials |

| Hydrogen-Bonding (e.g., -CH₂OH) | Hydrogen bonding, van der Waals | Highly directional interactions leading to well-defined, often dense, packing. | Pharmaceutical co-crystals |

4.2 Relevance in Drug Development

Fluorene derivatives serve as versatile scaffolds in medicinal chemistry.[1][3] The crystal structure of a potential drug molecule is a critical determinant of its physicochemical properties, including:

-

Solubility and Dissolution Rate: These properties are influenced by the strength of the intermolecular interactions in the crystal lattice. A more stable crystal lattice (higher lattice energy) generally corresponds to lower solubility.

-

Stability: The solid-state stability of a drug is dependent on its crystal packing. Some polymorphic forms may be more susceptible to degradation than others.

-

Bioavailability: The rate and extent to which a drug is absorbed into the bloodstream can be directly affected by its solubility and dissolution rate.

Furthermore, the incorporation of fluorine atoms into drug candidates, including fluorene-based scaffolds, is a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding affinity.[27][28]

Conclusion and Future Outlook

The crystal structure of 9,9-disubstituted fluorene derivatives is a critical factor that governs their function in both materials science and drug development. The ability to control solid-state packing through rational design of the C9 substituents offers a powerful tool for tuning the optoelectronic and physicochemical properties of these versatile molecules.

The advancement of computational methods, including crystal structure prediction and machine learning approaches, will continue to accelerate the discovery of new fluorene derivatives with targeted properties.[29][30] These predictive tools, in synergy with experimental techniques like single-crystal X-ray diffraction, will enable a more efficient exploration of the vast chemical space offered by the 9,9-disubstituted fluorene scaffold, paving the way for next-generation organic electronics and novel therapeutic agents.

References

- An In-depth Technical Guide on Exploratory Studies of Fluorene Derivatives in Medicinal Chemistry - Benchchem.

- Understanding the Role of Fluorene Deriv

- Machine Learning Approaches for Determining Molecular Packing of Organic Semiconductors: Toward Accurate Crystal Structure Prediction | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage.

- Study of noncovalent interactions using crystal structure data in the Cambridge Structural D

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.

- Understanding non-covalent interactions in larger molecular complexes

- Fast Quantum Approach for Evaluating the Energy of Non-Covalent Interactions in Molecular Crystals: The Case Study of Intermolecular H-Bonds in Crystalline Peroxosolv

- Predicting 2D Crystal Packing in Thin Films of Small Molecule Organic M

- Non-Covalent Interactions in Molecular Crystals with Local Orbitals Using the Exchange-Hole Dipole Moment Model.

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic

- Polymorphism of Organic M

- X-ray Crystallography for Molecular Structure Determin

- Estimation and prediction of ellipsoidal molecular shapes in organic crystals based on ellipsoid packing - PubMed.

- X-ray crystallography principles and applications | Biophysical Chemistry Class Notes.

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic

- Large-Scale Computational Screening of Molecular Organic Semiconductors Using Crystal Structure Prediction | Chemistry of Materials - ACS Public

- Understanding non-covalent interactions in larger molecular complexes

- X-ray Diffraction Protocols and Methods | Springer N

- X-ray diffraction experiment – the last experiment in the structure elucid

- From Computational Discovery to Experimental Characterization of a High Hole Mobility Organic Crystal - DASH (Harvard).

- The effect of molecular structure on the properties of fluorene derivatives for OLED applic

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic

- Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups - MDPI.

- Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups - ResearchG

- Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review - Gexin Public

- Quantitative structure-property relationship of glass transition temperatures for organic compounds: Molecular Physics - Taylor & Francis.

- Experimental setup for high-pressure single crystal diffraction at...

- Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich.

- Understanding Polymorphism in Organic Semiconductor Thin Films through Nanoconfinement | Journal of the American Chemical Society.

- Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Ore

- X-ray crystallography - Wikipedia.

- Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PubMed Central.

- X-Ray Crystallography of Chemical Compounds - PMC.

- The Applications & Principles of X-Ray Crystallography - AZoM.

- Understanding Polymorphism in Organic Semiconductor Thin Films Through Nanoconfinement. - Chic Geek and Chemistry Freak.

- Polymorphism mediated by electric fields: a first principles study on organic/inorganic interfaces - PMC - NIH.

- Effects of Substitution on Solid-State Fluorescence in 9-Aryl-9-methyl-9H-9-silafluorenes.

- Fluorine in drug discovery: Role, design and case studies.

-

Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. [Link]

- Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde - PMC - NIH.

- Single crystal growth for topology and beyond.

- DIFFERENT TYPES OF CRYSTAL GROWTH METHODS.

- CN103224441A - Crystallization method for fluorene purification - Google P

- Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor | Request PDF - ResearchG

- Fluorine in drug design: a case study with fluoroanisoles - PubMed.

- Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7- tricarbaldehyde - IUCr Journals.

- The Largest Curated Crystal Structure D

- Fluorene | C13H10 | CID 6853 - PubChem - NIH.

- Fluorene - the NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of molecular structure on the properties of fluorene derivatives for OLED applications [epubl.ktu.edu]

- 10. dspace.lu.lv [dspace.lu.lv]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. azolifesciences.com [azolifesciences.com]

- 13. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 16. azom.com [azom.com]

- 17. fiveable.me [fiveable.me]

- 18. dash.harvard.edu [dash.harvard.edu]

- 19. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. researchgate.net [researchgate.net]

- 22. journals.iucr.org [journals.iucr.org]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. Polymorphism of Organic Materials – Yu Lab – UW–Madison [pharmacy.wisc.edu]

- 25. gexinonline.com [gexinonline.com]

- 26. Polymorphism mediated by electric fields: a first principles study on organic/inorganic interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pharmacyjournal.org [pharmacyjournal.org]

- 28. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chemrxiv.org [chemrxiv.org]

- 30. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of fluorene derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of Fluorene Derivatives

This guide offers a comprehensive exploration of the fluorene scaffold, a cornerstone in modern materials science and medicinal chemistry. We will dissect the intrinsic properties of the fluorene core and systematically explore how strategic functionalization unlocks a vast landscape of tailored physicochemical characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of fluorene derivatives in their respective fields.

Introduction: The Privileged Fluorene Scaffold

Fluorene is a tricyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring [(C₆H₄)₂CH₂].[1] Its rigid, planar structure and extensive π-conjugated system are the foundation for its remarkable properties, including high photoluminescence quantum yields, good charge transport characteristics, and excellent thermal stability.[2] While the parent molecule has few direct applications, its true value lies in its capacity for chemical modification.[1] By functionalizing the fluorene core, particularly at the 2, 7, and 9 positions, scientists can precisely tune its electronic, optical, and biological properties, leading to a diverse array of high-performance materials and therapeutic agents.[3][4]

Part 1: The Fluorene Core - Intrinsic Physicochemical Properties

Understanding the parent fluorene molecule is essential to appreciating its derivatives. It is a white, crystalline solid, often exhibiting a violet fluorescence when impure, a characteristic that inspired its name.[1][5]

Structural and Electronic Features

The fluorene molecule is a polycyclic aromatic hydrocarbon (PAH) known for its planarity.[2] While the two outer benzene rings are fully aromatic, the central five-membered ring does not share this property.[1] A key chemical feature is the acidity of the methylene bridge protons at the C9 position (pKa ≈ 22.6 in DMSO).[1] Deprotonation at this site yields the fluorenyl anion, a stable and intensely colored aromatic species that serves as a powerful nucleophile in synthetic transformations.[1]

Physical and Spectroscopic Data

The fundamental properties of the unsubstituted fluorene core are summarized below.

Table 1: Physicochemical Properties of 9H-Fluorene

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₁₀ | [6][7] |

| Molar Mass | 166.22 g/mol | [1][7] |

| Melting Point | 116-117 °C | [1][5] |

| Boiling Point | 295-298 °C | [1][6] |

| Solubility | Insoluble in water; Soluble in hot alcohol, ether, benzene. | [1][6] |

| log Kow | 4.18 | [7] |

| ¹H NMR (CDCl₃) | δ 7.28-7.79 (m, 8H, Ar-H), 3.89 (s, 2H, CH₂) | [7][8] |

| ¹³C NMR (CDCl₃) | δ 143.1, 141.7, 126.6, 124.9, 119.8, 36.8 |[7][9] |

Part 2: The Art of Functionalization - Synthesis of Fluorene Derivatives

The versatility of fluorene chemistry stems from the ability to selectively introduce substituents at three key positions: C2, C7, and C9.[3] Alkylation at the C9 position is a common first step to enhance solubility and prevent aggregation, which can otherwise quench fluorescence.[10] Functionalization at the C2 and C7 positions is then used to modulate the electronic properties of the π-conjugated system.

Several powerful cross-coupling reactions are employed for this purpose, with palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings being particularly prevalent.[11][12][13][14] These methods allow for the elegant and efficient construction of complex fluorene-based oligomers and polymers.

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Fluorene | 86-73-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorene synthesis [organic-chemistry.org]

- 12. api.creol.ucf.edu [api.creol.ucf.edu]

- 13. Fluorescent sensor based on a novel conjugated polyfluorene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]

A Comprehensive Technical Guide to 9,9-Di-p-tolyl-9H-fluorene: Synthesis, Properties, and Advanced Applications

Abstract

This technical guide provides an in-depth exploration of 9,9-Di-p-tolyl-9H-fluorene (CAS No. 54941-50-3), a pivotal molecule in the landscape of advanced organic materials. We delve into its fundamental physicochemical properties, robust synthetic protocols, and state-of-the-art applications. With a focus on scientific integrity, this document is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its role as a high-performance hole-transporting material in organic electronics and as a versatile scaffold in medicinal chemistry. Detailed experimental workflows, characterization data, and mechanistic diagrams are provided to serve as a comprehensive resource for both academic and industrial scientists.

Introduction to this compound

Fluorene, a tricyclic aromatic hydrocarbon, serves as a foundational structure for a vast class of organic compounds.[1][2] Its derivatives are renowned for their rigid, planar geometry, high thermal stability, and unique photophysical properties. The functionalization at the C-9 position is a critical strategy to modulate these characteristics. Introducing bulky substituents at this sp³-hybridized carbon atom creates a three-dimensional structure that effectively disrupts intermolecular packing (π-π stacking). This structural modification enhances solubility and promotes the formation of stable amorphous films, which are crucial for the performance of organic electronic devices.[3]

This compound is a prime example of this molecular engineering. By attaching two p-tolyl groups at the C-9 position, the resulting molecule exhibits superior thermal stability and specific electronic properties that make it a cornerstone material in organic light-emitting diodes (OLEDs) and a promising scaffold for therapeutic agent development.[2][4]

CAS Number: 54941-50-3

Molecular Structure

The chemical structure of this compound is depicted below. The central fluorene core is flanked by two p-tolyl groups attached to the methylene bridge.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical to its function in various applications. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 54941-50-3 | |

| Molecular Formula | C₂₇H₂₂ | |

| Molecular Weight | 346.47 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 167-171 °C | |

| Solubility | Soluble in toluene, THF, chloroform | [5] |

| Maximum Absorption (λmax) | 305 nm (in CH₂Cl₂) |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene and p-tolyl rings, as well as a singlet for the methyl protons around 2.3 ppm. The fluorene protons will appear in the aromatic region (typically 7.2-7.8 ppm).

-

¹³C NMR: The carbon NMR will show distinct signals for the sp³ carbon at the 9-position, the quaternary carbons of the tolyl groups, and the various aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (346.47).

Synthesis and Characterization

The synthesis of 9,9-diarylfluorenes can be achieved through several routes, with the acid-catalyzed Friedel-Crafts reaction being a prominent and efficient method.[6][7] This approach involves the reaction of a fluorenyl cation precursor with an electron-rich aromatic substrate.

Protocol 1: Synthesis via BF₃·OEt₂-Mediated Friedel-Crafts Reaction

This protocol is adapted from established methods for synthesizing 9,9-diarylfluorenes.[6][7] It relies on the generation of a carbocation at the C-9 position of a fluorenol precursor, which then undergoes electrophilic aromatic substitution with toluene.

Materials:

-

9-Phenyl-9H-fluoren-9-ol (precursor)

-

Toluene (reagent and solvent)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

-

Dichloromethane (DCM) (solvent)

-

Methanol (for precipitation)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 9-phenyl-9H-fluoren-9-ol (1.0 eq) in a mixture of toluene and dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (approx. 1.2 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by slowly adding distilled water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Final Product: The purified fractions are combined and the solvent is evaporated. The resulting solid is recrystallized from a solvent system like ethanol/methanol to yield this compound as a white crystalline solid.

Caption: A typical workflow for the Friedel-Crafts synthesis.

Core Application in Materials Science: Organic Electronics

Fluorene derivatives are a cornerstone of organic electronics, particularly in the development of high-efficiency OLEDs.[4] Their wide energy bandgap, high photoluminescence quantum yield, and excellent charge carrier mobility make them ideal candidates for various roles within an OLED device.[2]

Role as a Hole-Transporting Material (HTM): this compound and its analogues are frequently employed as hole-transporting materials.[2] For a material to function effectively as an HTM, its Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the anode's work function and the HOMO level of the emissive layer to ensure efficient injection and transport of holes. The rigid, bulky structure of this compound provides high thermal stability (a high glass transition temperature, Tg), which prevents morphological changes in the thin film during device operation, thereby enhancing the device's lifetime and stability.[3]

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation, where a fluorene derivative could serve as the HTL.[3]

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole-Injection Layer (HIL) material (e.g., PEDOT:PSS for solution processing, or an evaporated material)

-

Hole-Transport Layer (HTL) material (e.g., This compound )

-

Emissive Layer (EML) materials (host and dopant)

-

Electron-Transport Layer (ETL) material (e.g., TPBi)

-

Electron-Injection Layer (EIL) material (e.g., LiF)

-

Cathode metal (e.g., Aluminum)

-

High-vacuum thermal evaporation chamber (<10⁻⁶ Torr)

-

Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

Step-by-Step Methodology:

-

Substrate Cleaning: The ITO-coated glass is rigorously cleaned by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. It is then dried and treated with UV-ozone or oxygen plasma to increase the ITO work function.[4]

-

Layer Deposition: The cleaned substrate is loaded into a high-vacuum thermal evaporation chamber.

-

The organic layers and metals are sequentially deposited by heating the materials in crucibles. The deposition rate and thickness are monitored in real-time. A typical device architecture is:

-

ITO (Anode)

-

HIL (e.g., 10 nm)

-

HTL (this compound) (e.g., 40 nm)

-

EML (e.g., 20 nm)

-

ETL (e.g., 30 nm)

-

EIL (e.g., 1 nm LiF)

-

Cathode (e.g., 100 nm Al)

-

-

Encapsulation: After deposition, the device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect it from oxygen and moisture, which cause rapid degradation.

Caption: Diagram of a typical multilayer OLED device.

Relevance and Potential in Drug Development

The fluorene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1][8] Fluorene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][9]

Potential as Anticancer Agents: The planar, aromatic nature of the fluorene ring allows it to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells. Furthermore, derivatives of fluorenone (the oxidized form of fluorene) have been developed as potent inducers of apoptosis (programmed cell death).[9]

Structure-Activity Relationship (SAR) Insights: For this compound, the bulky, lipophilic tolyl groups at the C-9 position are expected to significantly influence its interaction with biological targets. These groups can:

-

Enhance Lipophilicity: This can improve membrane permeability and cellular uptake.

-

Introduce Steric Hindrance: This can dictate the binding orientation within a receptor's active site, potentially leading to higher selectivity.

-

Block Metabolic Sites: The C-9 position is a common site of metabolic oxidation. The diaryl substitution can block this pathway, potentially increasing the metabolic stability and in vivo half-life of the compound.

While specific drug development data for this compound is not widely published, its core structure represents a valuable starting point for the design of new therapeutic agents. Future research could involve introducing pharmacophoric groups to the fluorene or tolyl rings to target specific enzymes or receptors implicated in disease.

Conclusion

This compound is a molecule of significant scientific and commercial interest, bridging the fields of materials science and medicinal chemistry. Its robust synthesis, excellent thermal stability, and advantageous electronic properties have solidified its role as a key component in high-performance organic electronic devices. Concurrently, its underlying fluorene scaffold continues to be a source of inspiration for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its versatility and continued importance in advanced research and development.

References

-

Bocokic, V., et al. (2023). Understanding the Role of Fluorene Derivatives in Pharmaceutical Synthesis. APL Materials. Retrieved from [Link]

-

Zhao, B. M., et al. (2006). Facile Synthesis of Complicated 9,9-Diarylfluorenes Based on BF3·Et2O-Mediated Friedel−Crafts Reaction. Organic Letters, 8(17), 3701–3704. Retrieved from [Link]

-

PubMed. (2006). Facile synthesis of complicated 9,9-diarylfluorenes based on BF3.Et2O-mediated Friedel-Crafts reaction. Organic Letters. Retrieved from [Link]

-

Zhao, B. M., et al. (2007). Facile Synthesis of Novel Nonplanar Arylamine-centered Oligofluorenes Based on Complicated 9,9-Diarylfluorene Building Blocks by Friedel–Crafts Reaction. Chemistry Letters, 36(4), 534-535. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Facile Synthesis of Complicated 9, 9-Diarylfluorenes. Retrieved from [Link]

-

Pan, H. L., & Fletcher, T. L. (1971). Derivatives of Fluorene. XXIV.1 Synthesis and Antitumor Activities of Some Imidazolidine-2,5-diones. Journal of Medicinal Chemistry, 14(7), 675-676. Retrieved from [Link]

-

Wei, J., et al. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. Retrieved from [Link]

-

Nielsen, J., & Bechgaard, K. (2010). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Roskilde University. Retrieved from [Link]

-

Volyniuk, D., et al. (n.d.). Thermally Cross-linkable Fluorene-Based Hole-Transporting Materials: Synthesis, Characterization, and Application in Perovskite Solar Cells - Supporting Information. Retrieved from [Link]

-

Gande, S., et al. (2023). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. ACS Omega, 8(20), 17825–17838. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9H-fluorene, 9-phenyl-. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Poly(9,9-dioctylfluorene)-based light-emitting diodes with pure Β -phase emission. Retrieved from [Link]

-

Phonlam, Y., et al. (2020). Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs. Journal of Materials Chemistry C, 8(1), 246-256. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ((9H-Fluorene-9,9-diyl)bis((4,1-phenylene)oxy)ethane-2,1-diyl) diprop-2-enoate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorene. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). All data taken at Pacific Northwest National Laboratory (PNNL) Operators: Jerome C. Birnbaum, Tyler O. Danby, Timothy J. Johnson. NIST WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile synthesis of complicated 9,9-diarylfluorenes based on BF3.Et2O-mediated Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 9,9-Di-p-tolyl-9H-fluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 9,9-Di-p-tolyl-9H-fluorene, a key building block in the development of advanced organic electronic materials and pharmaceutical compounds. This document delves into the theoretical underpinnings and practical execution of essential spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible and Fluorescence Spectroscopy. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as an authoritative resource for researchers seeking to unambiguously identify, purify, and utilize this versatile molecule.

Introduction: The Significance of this compound

This compound belongs to the fluorene family, a class of polycyclic aromatic hydrocarbons renowned for their rigid, planar structures and unique photophysical properties. The introduction of two p-tolyl groups at the C9 position imparts several desirable characteristics, including enhanced solubility in organic solvents, a high glass transition temperature, and specific electronic properties that can be fine-tuned for various applications. These attributes make this compound a valuable synthon in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry.

The precise and thorough characterization of this molecule is paramount to ensure the reproducibility of synthetic procedures and the reliable performance of resulting devices or biologically active compounds. This guide provides the necessary framework for achieving this through a multi-faceted spectroscopic approach.

Synthesis and Purification: Establishing a Foundational Workflow

A robust and reproducible synthesis is the cornerstone of any subsequent characterization. While various methods exist for the synthesis of 9,9-disubstituted fluorenes, a common and effective approach for this compound involves a Friedel-Crafts-type reaction.[1]

Sources

Unveiling the Electronic Soul of Fluorene: A Technical Guide to its Photophysical and Electrochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Fluorene and its derivatives have emerged as a cornerstone in the development of advanced organic materials, finding applications in organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging.[1][2] Their rigid, planar biphenyl structure, bridged by a methylene group at the C9 position, provides a unique π-conjugated system that gives rise to a rich array of photophysical and electrochemical behaviors.[3] Understanding and precisely tuning these properties is paramount for the rational design of novel fluorene-based functional materials. This in-depth technical guide provides a comprehensive exploration of the core photophysical and electrochemical characteristics of fluorene compounds. We will delve into the theoretical underpinnings, present field-proven experimental protocols for their characterization, and discuss the critical structure-property relationships that govern their performance. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and application of these versatile molecules.

The Photophysical Landscape of Fluorene Compounds

The interaction of fluorene derivatives with light is central to their utility. This section will explore the key photophysical phenomena, the factors that modulate them, and the experimental techniques used for their investigation.

Fluorescence: The Signature Emission

Fluorene and many of its derivatives are highly fluorescent, typically emitting in the blue to green region of the visible spectrum.[2] This fluorescence arises from the radiative decay of an electron from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO) of the π-conjugated system.

Key Factors Influencing Fluorescence:

-

Molecular Structure: The nature and position of substituents on the fluorene core have a profound impact on the emission properties. Electron-donating groups (e.g., -NH2, -OH) can increase the fluorescence quantum yield, while electron-withdrawing groups (e.g., -NO2, -CHO) can decrease or quench the fluorescence.[4]

-

Solvent Polarity: The polarity of the solvent can significantly influence the fluorescence emission spectra of fluorene derivatives.[5][6][7] In polar solvents, a red shift (bathochromic shift) in the emission is often observed due to the stabilization of the excited state dipole moment.[6]

-

Aggregation: In the solid state or in poor solvents, fluorene derivatives have a tendency to aggregate through π-π stacking interactions. This aggregation can lead to a phenomenon known as aggregation-caused quenching (ACQ), where the fluorescence intensity is diminished.[8]

Aggregation-Induced Emission (AIE): Turning a "Bug" into a Feature

While aggregation is often detrimental to the fluorescence of traditional chromophores, a fascinating phenomenon known as Aggregation-Induced Emission (AIE) has been observed in certain fluorene derivatives.[5][9][10][11] In AIE-active molecules (AIEgens), the emission is weak or non-existent in dilute solutions but becomes intense upon aggregation.[4][12][13]

The Mechanism of AIE: The prevailing theory behind AIE is the restriction of intramolecular motions (RIM).[12] In solution, the rotatable components of the AIEgen undergo non-radiative decay through vibrational and rotational motions. In the aggregated state, these motions are physically restricted, which blocks the non-radiative decay pathways and forces the excited state to decay radiatively, leading to strong fluorescence.[12]

Experimental Workflow for AIE Studies:

Caption: Workflow for Transient Absorption Spectroscopy.

The Electrochemical Personality of Fluorene Compounds

The electrochemical properties of fluorene derivatives, particularly their HOMO and LUMO energy levels, are crucial for their application in electronic devices. [14]These properties govern the injection and transport of charge carriers.

Mapping the Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in the electronic processes of organic molecules. The energy difference between the HOMO and LUMO is the electronic band gap.

Determination of HOMO and LUMO Levels using Cyclic Voltammetry:

Cyclic voltammetry (CV) is a versatile electrochemical technique used to probe the redox behavior of molecules and to estimate their HOMO and LUMO energy levels. [1][11][14][15][16][17][18][19][20][21] Experimental Protocol for Cyclic Voltammetry:

Step-by-Step Methodology:

-

Electrochemical Cell Setup:

-

A three-electrode system is used: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire). [19]2. Solution Preparation:

-

Dissolve the fluorene compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6). [20]The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

-

-

Measurement:

-

Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

The oxidation potential (E_ox) and reduction potential (E_red) are determined from the onset of the oxidation and reduction peaks in the cyclic voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple: [17][18] E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV

-

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Fluorene | -5.8 to -6.0 | -2.1 to -2.3 | 3.5 to 3.9 |

| 9,9-dioctylfluorene | -5.8 | -2.1 | 3.7 |

| Poly(9,9-dioctylfluorene) | -5.8 | -2.4 | 3.4 |

| 2,7-Dibromo-9,9-dioctylfluorene | -6.0 | -2.3 | 3.7 |

Note: These are approximate values and can vary depending on the experimental conditions. [22][23][24][25] Relationship between Electrochemical Properties and Device Performance:

Caption: Influence of electrochemical properties on OLED performance.

Conclusion

The photophysical and electrochemical properties of fluorene compounds are intricately linked to their molecular structure and environment. A thorough understanding of these properties, gained through the application of robust experimental techniques, is essential for the design of next-generation organic electronic and photonic materials. This guide has provided a foundational overview of the key concepts, detailed experimental protocols, and the critical interplay between structure and function. By leveraging this knowledge, researchers can continue to unlock the vast potential of the fluorene scaffold in a wide range of scientific and technological applications.

References

- Barber, D. R., Ameer-Beg, S., & Vojnovic, B. (2006). Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Applied optics, 45(29), 7600–7608.

- Chen, Y. C., et al. (2012).

- Gao, W., et al. (2020). Fluorescence lifetime measurements with simple correction for instrument temporal response in the advanced undergraduate laboratory. American Journal of Physics, 88(11), 957-964.

-

HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]

-

Mai, Q. D. (2021). How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? ResearchGate. Retrieved from [Link]

- Sykulski, M., et al. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of visualized experiments: JoVE, (148), e59733.

-

Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

- Leordean, C., et al. (2013). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS.

-

ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Retrieved from [Link]

- Wang, S., et al. (2021). Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. Chemistry–A European Journal, 27(20), 6274-6281.

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

- Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–28.

-

Jasco Deutschland GmbH. (2023). Fluorescence Quantum Yield measurement. Retrieved from [Link]

- Berera, R., van Grondelle, R., & Kennis, J. T. (2009). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis research, 101(2-3), 105–118.

- Gaigalas, A. K., & Wang, L. (2008). Measurement of the fluorescence quantum yield using a spectrometer with an integrating sphere detector. Journal of research of the National Institute of Standards and Technology, 113(1), 17–28.

- Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure, 555(1-3), 1-13.

-

Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved from [Link]

-

Carlotti, B., et al. (2018). Photophysical parameters of fluorene derivatives (Fl-Xs) in two solvents. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO/LUMO energy levels and band gaps determined from electrochemical measurements. Retrieved from [Link]

-

JoVE. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental setups for transient absorption spectroscopy. Retrieved from [Link]

-

iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]

- RSC Publishing. (2009). Two-photon absorption and lasing properties of new fluorene derivatives.

- Shaya, J., et al. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Dyes and Pigments, 198, 109968.

-

JoVE. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Common and novel precursors and synthetic methods of fluorene and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent polarity on the fluorescence emission spectra. Retrieved from [Link]

-

Scribd. (n.d.). Jove Protocol 5502 Cyclic Voltammetry CV. Retrieved from [Link]

- Tang, B. Z., & Qin, A. (Eds.). (2021). Handbook of Aggregation-Induced Emission, Volume 1: Tutorial Lectures and Mechanism Studies. John Wiley & Sons.

-

ResearchGate. (n.d.). Energy level diagram showing the HOMO and LUMO energy levels of various FHBC derivatives. Retrieved from [Link]

- Feng, L., & Chen, Z. (2005). Synthesis, Characterization and Photophysical Processes of Fluorene Derivative Containing Naphthalene Nucleus. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2505-2509.

- MDPI. (2022). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Polymers, 14(15), 3045.

- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.

-

Semantic Scholar. (2021). Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Retrieved from [Link]

- Google Patents. (n.d.). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

- Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra.

-

MDPI. (2012). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Retrieved from [Link]

- Tang, B. Z., & Qin, A. (Eds.). (2021). Aggregation-Induced Emission: Fundamentals. John Wiley & Sons.

-

ACS Omega. (2018). Journey of Aggregation-Induced Emission Research. Retrieved from [Link]

- Ni, M., et al. (2019). Principles of Aggregation-Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications.

-

ResearchGate. (n.d.). New Compounds Measured by Fluorescence Spectroscopy. Amino-Fluorene-Thiophene Derivatives to Be Proposed as Polarity Indicators. Retrieved from [Link]

-

ResearchGate. (n.d.). Presentation of the energy levels, HOMO–LUMO gap and orbital.... Retrieved from [Link]

Sources

- 1. static.igem.org [static.igem.org]

- 2. Synthesis, characterization and photophysical processes of fluorene derivative containing naphthalene nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data [jove.com]

- 4. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 7. journalcsij.com [journalcsij.com]

- 8. wiley.com [wiley.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. horiba.com [horiba.com]

- 11. prezi.com [prezi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 15. researchgate.net [researchgate.net]

- 16. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. researchgate.net [researchgate.net]

- 19. ossila.com [ossila.com]

- 20. scribd.com [scribd.com]

- 21. iitk.ac.in [iitk.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Key Transformations in the Generation of Fluorene-Based Molecules

Abstract

The fluorene scaffold, a polycyclic aromatic hydrocarbon with a distinctive bicyclic structure bridged by a methylene group, is a cornerstone in the development of advanced organic materials and pharmaceuticals. Its rigid, planar geometry, coupled with high thermal stability and unique photophysical properties, makes it an exceptionally versatile building block.[1] The ability to strategically functionalize the fluorene core at its various reactive sites allows for the fine-tuning of its electronic and steric characteristics, leading to a vast library of molecules with tailored properties for specific applications. This technical guide provides a comprehensive overview of the key synthetic transformations employed in the generation of fluorene-based molecules, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into the foundational methods for constructing the fluorene core, explore the critical reactions for its functionalization, and present detailed protocols for seminal transformations.

The Fluorene Scaffold: A Privileged Structure in Modern Chemistry

The intrinsic properties of the fluorene moiety have propelled its use in a multitude of advanced applications. In materials science, fluorene derivatives are integral to the fabrication of organic light-emitting diodes (OLEDs), where their high charge carrier mobility and tunable emission spectra are highly valued.[1] Polyfluorenes, a class of conjugated polymers, are particularly prominent in this field.[2] In the realm of drug development, the fluorene nucleus is present in several FDA-approved drugs and numerous bioactive compounds, where it often serves as a rigid scaffold to orient pharmacophoric groups.[3][4][5]

The reactivity of the fluorene molecule is centered around three key areas, offering distinct opportunities for chemical modification:

-

The C9 Position: The methylene bridge is the most reactive site, readily undergoing deprotonation to form a nucleophilic anion, which can be alkylated or arylated.[6] This position is also susceptible to oxidation and condensation reactions.

-

The C2 and C7 Positions: These positions are electronically activated and are the primary sites for electrophilic aromatic substitution and subsequent cross-coupling reactions.[7]

-

The C1, C3, C4, C5, C6, and C8 Positions: While less reactive than the C2, C7, and C9 positions, these sites can be functionalized using modern C-H activation methodologies.[8][9]

The strategic manipulation of these positions is paramount in the design of novel fluorene-based molecules with desired functionalities.

Constructing the Fluorene Core: From Classical Methods to Modern Innovations

While fluorene can be obtained from coal tar, laboratory-scale synthesis is essential for accessing functionalized derivatives.[10]

Classical Synthetic Routes

Historically, the fluorene skeleton has been synthesized through several classical methods:

-

Dehydrogenation of Diphenylmethane: This method involves the high-temperature cyclization of diphenylmethane over a platinum-charcoal catalyst.[10]

-

Reduction of Fluorenone: The readily available fluorenone can be reduced to fluorene using reagents like zinc or hypophosphorous acid-iodine.[2]

Modern Strategies for Fluorene Core Synthesis

More contemporary approaches offer greater control and versatility in constructing the fluorene framework, often allowing for the introduction of substituents during the cyclization process.

-

Intramolecular Friedel-Crafts Reactions: This powerful acid-catalyzed reaction involves the cyclization of a suitably substituted biphenyl derivative. For instance, the intramolecular alkylation of chalcones can be catalyzed by triflic acid (TfOH) to yield fluorene derivatives.[11] The Friedel-Crafts acylation of fluorene itself is also a key method for introducing functional groups.[12][13]

-

Palladium-Catalyzed C-H Activation and Cyclization: Transition metal-catalyzed reactions have revolutionized the synthesis of complex aromatic systems. Palladium-catalyzed tandem reactions involving C(sp³)-H bond activation provide a direct route to substituted fluorenes and indenofluorenes in high yields.[14] A facile approach involves the reaction of 2-iodobiphenyls with dibromomethane, proceeding through a tandem dual C-C bond formation via a dibenzopalladacyclopentadiene intermediate.[15]

Key Transformations for Functionalization and Derivatization

The true utility of the fluorene scaffold lies in the vast array of derivatives that can be generated through its functionalization.

Reactions at the C9 Position: The Hub of Reactivity

The acidic protons of the C9 methylene bridge are the key to a plethora of transformations.

-

Deprotonation and Alkylation/Arylation: The C9 position can be readily deprotonated with a strong base, such as an alkoxide or an organolithium reagent, to generate the fluorenyl anion. This potent nucleophile can then react with a variety of electrophiles, most commonly alkyl halides, to introduce substituents at the C9 position. This is a fundamental strategy for tuning the solubility and electronic properties of fluorene-based materials.[6]

-

Knoevenagel Condensation for Dibenzofulvene Synthesis: The reaction of fluorene with aldehydes or ketones in the presence of a base leads to the formation of a double bond at the C9 position, yielding dibenzofulvene derivatives.[7] These compounds have distinct electronic properties due to the exocyclic double bond and are of interest in materials science.

-

Oxidation to Fluorenone: The oxidation of the C9 methylene group to a carbonyl group to form fluorenone is a pivotal transformation.[2] Fluorenone is a versatile intermediate for the synthesis of a wide range of fluorene derivatives, including spirobifluorenes and materials for OLEDs.[2][16] This oxidation can be achieved using various oxidizing agents, including air under basic conditions.[17][18]

Functionalization of the Aromatic Rings: Tailoring the Periphery

Modifications to the aromatic rings of the fluorene core are crucial for extending conjugation, introducing functional groups, and controlling intermolecular interactions.

-

Electrophilic Aromatic Substitution:

-

Halogenation: Bromination and iodination of fluorene typically occur at the C2 and C7 positions, providing valuable handles for subsequent cross-coupling reactions.[7]

-

Friedel-Crafts Acylation: This reaction, typically using an acyl chloride and a Lewis acid catalyst like aluminum chloride, introduces ketone functionalities, primarily at the C2 and C7 positions.[12] The reaction conditions can be tuned to favor mono- or di-acylation.[12]

-

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. The reaction of 2- or 2,7-halofluorenes with boronic acids or esters in the presence of a palladium catalyst is a cornerstone of polyfluorene synthesis and the creation of complex fluorene-based architectures.[19][20][21][22]

-

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides, providing a route to fluorene derivatives with extended π-systems.[23]

-

-

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-N, C-O, and C-S bonds. In the context of fluorene chemistry, it is particularly useful for introducing amine functionalities at the 2 and 7 positions by reacting iodofluorenes with amines in the presence of a copper catalyst.[24][25][26]

-

Direct C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds to avoid the pre-functionalization steps required for traditional cross-coupling reactions. The C-H bonds of fluorene and fluorenone can be subjected to arylation, alkylation, benzylation, and alkoxylation reactions, offering a more atom-economical approach to derivatization.[8][9][27]

Advanced Architectures: Spirobifluorenes and Polyfluorenes

The unique properties of the fluorene scaffold have led to the development of more complex, three-dimensional structures and polymeric materials.

Synthesis of Spirobifluorenes

Spirobifluorenes are compounds in which two fluorene units are joined by a common spiro carbon atom at the C9 position. This orthogonal arrangement of the two π-systems leads to materials with high glass transition temperatures and good morphological stability, which are advantageous for OLED applications.[28]

A direct and efficient method for the synthesis of spirobifluorenes involves the triflic anhydride (Tf₂O)-mediated dehydrative coupling of biaryls and fluorenones.[28][29]

Synthesis of Polyfluorenes

Polyfluorenes are a class of conjugated polymers with a backbone composed of repeating fluorene units. Their excellent charge transport properties and high photoluminescence quantum yields make them ideal materials for OLEDs and other organic electronic devices.[1][2] The most common method for synthesizing polyfluorenes is the Suzuki polycondensation of 2,7-dibromo-9,9-dialkylfluorene with a fluorene-2,7-diboronic acid derivative.[30] The long alkyl chains at the C9 position are crucial for ensuring the solubility of the resulting polymer.

Experimental Protocols

To provide practical insights, we present detailed, step-by-step methodologies for three key transformations in fluorene chemistry.

Protocol 1: Oxidation of Fluorene to Fluorenone

This protocol describes a highly efficient, environmentally friendly method using air as the oxidant.[17][18]

Materials:

-

Fluorene

-

An alkali catalyst (e.g., potassium hydroxide)

-

An organic solvent containing an aromatic ring (e.g., toluene)

-

Water

-

A phase transfer catalyst (e.g., a crown ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve fluorene in the organic solvent.

-

Add the alkali catalyst, water, and the phase transfer catalyst to the reaction mixture.

-

Heat the mixture to reflux while bubbling air through the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until all the fluorene has been consumed.

-

Cool the reaction mixture to room temperature to allow the fluorenone to crystallize.

-

Collect the fluorenone crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality of Experimental Choices:

-

The phase transfer catalyst is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase, where the reaction occurs.

-

The use of an aromatic solvent and an alkali catalyst creates conditions where the fluorene is readily deprotonated and oxidized.

-

Air is a green and inexpensive oxidant.

Protocol 2: Suzuki Coupling for the Synthesis of a 2-Arylfluorene Derivative

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of 2-bromofluorene with an arylboronic acid.[19][21]

Materials:

-

2-Bromofluorene

-

An arylboronic acid

-

A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

-

A base (e.g., aqueous potassium carbonate)

-

A solvent mixture (e.g., toluene and water)

Procedure:

-

To a degassed mixture of toluene and aqueous potassium carbonate in a Schlenk flask, add 2-bromofluorene, the arylboronic acid, and the palladium catalyst.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for the specified time.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling.

-

The base is required to activate the boronic acid.

-

Degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst.

Protocol 3: C9-Alkylation of Fluorene

This protocol describes the alkylation of fluorene at the C9 position.[6]

Materials:

-

Fluorene

-

A strong base (e.g., potassium tert-butoxide)

-

An alkyl halide (e.g., an alkyl bromide or iodide)

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve fluorene in the anhydrous solvent.

-

Cool the solution in an ice bath and add the strong base portion-wise.

-

Stir the resulting solution at room temperature until deprotonation is complete (indicated by a color change).

-

Cool the solution again in an ice bath and add the alkyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Anhydrous conditions are essential as the fluorenyl anion is highly reactive towards water.

-

A strong base is required to deprotonate the weakly acidic C9 protons.

-

The reaction is typically performed at low temperatures to control the reactivity of the anion.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acetylation of Fluorene [12]

| Solvent | Catalyst | Temperature | Major Products |

| Chloroalkanes | AlCl₃ | Room Temp. | 2-acetyl- and 4-acetyl-9H-fluorene |

| Nitromethane | AlCl₃ | Room Temp. | 2-acetyl- and 4-acetyl-9H-fluorene |

| Carbon Disulfide | AlCl₃ | Room Temp. | 2-acetyl-, 4-acetyl-, and 2,7-diacetyl-9H-fluorene |

| Dichloroethane | AlCl₃ (excess) | Reflux | 2,7-diacetyl-9H-fluorene (>97%) |

| Carbon Disulfide | AlCl₃ (excess) | Reflux | 2,7-diacetyl-9H-fluorene (>97%) |

Table 2: Performance of Selected Fluorene-Based Copolymers in OLEDs [1]

| Polymer/Derivative | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Color |

| Fluorene copolymer with 9,10-dicyanophenanthrene | 9230 | 3.33 | - | Greenish-blue |

| FCPN1 (alkyl side chain) | - | - | 0.5 | Deep blue |

| FCPN2 (ethylene glycol chain) | 1458 | 1.2 | 2.7 | Deep blue |

| PFOH-3/Al cathode | 667 | 2.35 | - | Not specified |

Visualization of Key Processes

Diagram 1: General Synthetic Pathways to Functionalized Fluorenes

Caption: Key transformations starting from the fluorene core.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Conclusion and Future Outlook

The chemistry of fluorene continues to be a vibrant and rapidly evolving field. While classical methods laid the groundwork, modern catalytic transformations, particularly those involving palladium and copper, have dramatically expanded the synthetic toolbox, enabling the precise construction of complex fluorene-based molecules. The ongoing development of direct C-H functionalization techniques promises to further streamline these synthetic routes, making them more efficient and environmentally benign. As the demand for high-performance organic materials for electronics and sophisticated scaffolds for drug discovery continues to grow, the importance of understanding and mastering the key transformations of the fluorene core cannot be overstated. Future research will likely focus on developing even more selective and efficient catalytic systems, exploring novel fluorene-based architectures, and elucidating the structure-property relationships that govern their performance in various applications.

References

-

Fluorene - Wikipedia.

-

Common and novel precursors and synthetic methods of fluorene and its derivatives.

-

Modification of fluorene and fluorenone core via C–H functionalization - RSC Publishing.

-

Friedel–Crafts Bottom-up Synthesis of Fluorene-Based Soluble Luminescent Organic Nanogrids - ACS Publications.

-

The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties - MDPI.

-

The Chemistry of Fluorene and its Derivatives. | Chemical Reviews - ACS Publications.

-

Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - RSC Publishing.

-

Direct synthesis of spirobifluorenes by formal dehydrative coupling of biaryls and fluorenones - Chemical Science (RSC Publishing).

-

Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization - PubMed.

-

Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.

-

THE PREPARATION OF FLUORENONE FROM FLUORENE AND FROM DIPHENIC ACID | Journal of the American Chemical Society - ACS Publications.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.

-